molecular formula C18H27BN2O3 B13726203 N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B13726203
M. Wt: 330.2 g/mol
InChI Key: BNSMHOJCGMTNHU-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline core substituted with a dimethyl carboxamide group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at position 5. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds in synthetic chemistry . Its molecular formula is inferred as C₁₉H₂₇BN₂O₃, with an approximate molecular weight of 341.8 g/mol.

Properties

Molecular Formula

C18H27BN2O3

Molecular Weight

330.2 g/mol

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-9-7-8-13-12-21(11-10-14(13)15)16(22)20(5)6/h7-9H,10-12H2,1-6H3

InChI Key

BNSMHOJCGMTNHU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(CC3=CC=C2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing their activity and function. This interaction can modulate various biological processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

A. Boronate-Containing Analogs

  • N,3-Dimethyl-5-(dioxaborolan-2-yl)-2-pyridinamine : Shares the boronate ester group but lacks the dihydroisoquinoline carboxamide scaffold. The lower molecular weight (~245.8 g/mol) may improve solubility in organic solvents.

B. Non-Boronate Analogs

  • N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide : Retains the dihydroisoquinoline carboxamide core but replaces the boronate with a fluorophenyl-oxadiazole group. The oxadiazole moiety is electron-deficient, favoring interactions in biological systems (e.g., enzyme inhibition). However, it cannot participate in Suzuki couplings, limiting its utility in synthetic chemistry.

C. Reactivity in Cross-Coupling Reactions The target compound’s boronate ester is critical for palladium-catalyzed Suzuki-Miyaura reactions, enabling aryl-aryl bond formation . In contrast, describes dihydroisoxazolo pyridine carboxamides synthesized via ultrasound-assisted methods with ytterbium triflate, highlighting divergent synthetic pathways for non-boronate analogs .

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